molecular formula C13H17N3O4 B7953547 Glycyltryptophan hydrate

Glycyltryptophan hydrate

Cat. No.: B7953547
M. Wt: 279.29 g/mol
InChI Key: GYCOSTLLYUESQC-UHFFFAOYSA-N
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Description

Glycyltryptophan hydrate is a dipeptide formed from glycine and L-tryptophan residues. It is known for its role in various biochemical processes and has a molecular formula of C13H15N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyltryptophan hydrate can be synthesized through the coupling of glycine and L-tryptophan. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Glycyltryptophan hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glycyltryptophan hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glycyltryptophan hydrate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The indole ring of the tryptophan residue plays a crucial role in these interactions, often involving hydrogen bonding and hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the indole ring in the tryptophan residue, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research applications .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3.H2O/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10;/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCOSTLLYUESQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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